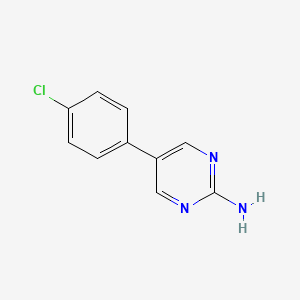

5-(4-chlorophenyl)pyrimidin-2-amine

Description

5-(4-Chlorophenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a chlorinated aromatic ring at position 5 and an amine group at position 2. Its structure enables diverse interactions in biological systems, making it a scaffold of interest in medicinal chemistry. The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity to target proteins, while the pyrimidine core allows for hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula |

C10H8ClN3 |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

5-(4-chlorophenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C10H8ClN3/c11-9-3-1-7(2-4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14) |

InChI Key |

WEZVFMYJNSHYLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N=C2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Chalcone-Derived 3-Chloro-2-propen-1-one Intermediates

One of the most efficient and high-yielding methods for synthesizing 5-(4-chlorophenyl)pyrimidin-2-amine involves a two-step process starting from chalcones.

Step 1: Preparation of 3-chloro-1,2-diarylprop-2-en-1-ones

- Chalcones bearing appropriate substituents (e.g., 4-chlorophenyl) are converted into 3-chloro-1,2-diarylprop-2-en-1-ones via chlorination.

- This intermediate formation is crucial as it activates the α,β-unsaturated ketone for subsequent cyclization.

Step 2: Cyclization with Guanidine Derivatives

- The 3-chloro-1,2-diarylprop-2-en-1-one intermediate is reacted with guanidine hydrochloride in the presence of potassium carbonate in acetonitrile solvent.

- The reaction is typically carried out at 78 °C for about 10 hours.

- This results in cyclization to form the pyrimidine ring, yielding 4,5-diarylpyrimidin-2-amine derivatives, including this compound.

Reaction Scheme Summary:

| Reagents & Conditions | Outcome |

|---|---|

| Potassium carbonate, acetonitrile, 78 °C, 10 h | Cyclization of 3-chloro-1,2-diarylprop-2-en-1-one with guanidine hydrochloride |

| Purification by silica gel chromatography | Isolation of pure 4,5-diarylpyrimidin-2-amines |

Yields and Substituent Effects:

| Entry | R1 Substituent | R2 Substituent | Yield (%) |

|---|---|---|---|

| a | H | H | 80 |

| b | p-Br | H | 93 |

| c | p-OMe | H | 91 |

| d | p-Cl | H | 86 |

| e | p-CH3 | H | 90 |

| f | p-Cl | o-Cl | 82 |

| g | H | o-Cl | 86 |

| h | p-CH3 | p-OMe | 87 |

| i | p-CH3 | o-Cl | 78 |

| j | H | o-OMe | 89 |

Note: For this compound, the relevant substitution corresponds to R1 = p-Cl and R2 = H, with an isolated yield of 86%.

Spectroscopic Characterization:

- IR spectra show characteristic NH2 stretching bands around 3371 and 3305 cm^-1.

- Aromatic C–H stretching at 3190 cm^-1.

- C=N and C=C stretches observed at 1627 and 1415 cm^-1 respectively.

- ^1H NMR confirms the presence of the pyrimidine proton and aromatic protons consistent with the substitution pattern.

Cyclization of Guanidine Derivatives with Substituted Chalcone Analogues

This method emphasizes the versatility of the cyclization step, where different substituted 3-chloro-1,2-diarylprop-2-en-1-ones can be employed to introduce various substituents on the pyrimidine ring, including the 4-chlorophenyl group.

- The reaction conditions remain similar: potassium carbonate base, acetonitrile solvent, and heating at 78 °C.

- The reaction mechanism involves nucleophilic attack of guanidine on the activated α,β-unsaturated ketone, followed by ring closure and elimination of chloride.

- This approach allows for structural diversification in the pyrimidine ring system, enabling the synthesis of this compound as a key product.

Industrial and Scale-Up Considerations

For industrial-scale synthesis of this compound and related derivatives:

- The condensation of 4-chlorobenzaldehyde with guanidine derivatives under reflux in ethanol or methanol is a common approach.

- Optimization includes the use of continuous flow reactors to improve reaction control, yield, and reproducibility.

- Automated systems facilitate consistent quality and scalability.

- Reaction conditions are tailored to minimize by-products and maximize purity.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- The method involving chalcone intermediates is reported to give excellent yields with good reproducibility.

- Spectroscopic studies (IR, NMR) confirm the integrity of the pyrimidine ring and the presence of the 4-chlorophenyl substituent.

- Elemental analysis matches theoretical values closely, confirming compound purity.

- The reaction tolerates a variety of substituents, indicating robustness of the synthetic protocol.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

Coupling Reactions: The 4-chlorophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various N-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(4-chlorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

Agrochemicals: The compound is explored for its potential use as a fungicide or pesticide due to its biological activity against various pathogens.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

Position 4 and 5 Modifications

- 5-(4-Chlorophenyl)-4-(4-methoxynaphthalen-1-yl)pyrimidin-2-amine (5d): This analog () introduces a 4-methoxynaphthalen-1-yl group at position 4, increasing steric bulk and aromatic surface area. Despite a lower synthetic yield (77% vs. 93% for 5b), its HPLC purity (97.27%) remains comparable.

- 4,6-Bis(4-chlorophenyl)-N-substituted Pyrimidin-2-amines (cmpd 3–5): These analogs () feature dual 4-chlorophenyl groups at positions 4 and 4. The additional chlorophenyl group improves structural rigidity and may enhance target selectivity, as seen in P2X7 receptor ligand studies. For example, cmpd 3 (4,6-bis(4-chlorophenyl)-N-(3-(2-(diethylamino)ethoxy)phenyl)pyrimidin-2-amine) includes a diethylaminoethoxy side chain, likely improving solubility and cellular uptake .

Substituent Electronic Effects

- 5-(4-Methoxyphenyl)pyrimidin-2-amine: Replacing the chloro group with a methoxy group () introduces electron-donating effects, reducing lipophilicity (logP) compared to the chloro analog.

- 5-[(4-Chlorophenyl)ethynyl]-4-(4-morpholinyl)pyrimidin-2-amine: The ethynyl linker and morpholino group () enhance conformational flexibility and solubility. This analog’s morpholino substituent could improve pharmacokinetic properties, such as half-life, by modulating hydrogen-bonding capacity .

Antifungal Activity

- Compounds TH3–TH7 exhibit fungicidal activity against Candida spp. (MIC80 = 4–16 µg/mL), comparable to fluconazole.

Kinase Inhibition

- PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidin-2-amine): This pyrazolopyrimidine () is a potent Src kinase inhibitor. The 4-chlorophenyl group contributes to its selectivity, but the pyrazolo-fused core distinguishes it from simpler pyrimidines. PP2’s IC50 values in NSCLC cell lines are in the nanomolar range, though direct comparisons to 5-(4-chlorophenyl)pyrimidin-2-amine are unavailable .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 5-(4-chlorophenyl)pyrimidin-2-amine, and how should data interpretation be approached?

Answer:

- IR Spectroscopy : Look for characteristic peaks such as aromatic N–H stretching (~3340–3420 cm⁻¹), C=C/C=N vibrations (~1596–1680 cm⁻¹), and C–Cl stretches (~850–860 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Aromatic protons (δ ~7.3–8.7 ppm) and NH₂ signals (δ ~6.4–6.8 ppm) are critical. For example, in 5-(4-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, NH₂ appears at δ 6.45 ppm, and aromatic protons at δ 7.57–8.17 ppm .

- ¹³C NMR : Aromatic carbons (δ ~104–167 ppm) and pyrimidine ring carbons (δ ~155–167 ppm) are diagnostic .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 282 for a related derivative) and fragmentation patterns .

- Methodological Tip : Cross-validate data with computational tools (e.g., density functional theory for NMR prediction) and reference analogous compounds .

Q. How can researchers design a scalable synthesis route for this compound derivatives?

Answer:

- Key Reactions :

- Sonogashira Coupling : For introducing alkynyl groups (e.g., 5-(hex-1-ynyl) derivatives) using Pd catalysts .

- Suzuki-Miyaura Cross-Coupling : To attach aryl/heteroaryl groups (e.g., thiophen-2-yl) via boronic acids .

- Cyclocondensation : Utilize chalcone intermediates in deep eutectic solvents (e.g., choline chloride/urea) for eco-friendly synthesis .

- Optimization Strategies :

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .

- First-Aid Measures :

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the molecular conformation of this compound derivatives influence their biological activity?

Answer:

- Structural Insights :

- Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) affect binding to biological targets .

- Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize conformations critical for enzyme inhibition .

- Activity Correlation :

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- Data Discrepancy Analysis :

- Case Study :

Q. What computational methods are effective for predicting the reactivity and pharmacokinetics of this compound analogs?

Answer:

- In Silico Tools :

- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like thymidine kinase .

- ADMET Prediction : Employ SwissADME to assess solubility, CYP450 interactions, and blood-brain barrier permeability .

- Validation : Cross-check computational results with experimental data (e.g., MIC values for antimicrobial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.